methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate
Description
Properties
IUPAC Name |
methyl 4-[[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-28-20-9-11-21(12-10-20)30(26,27)24(16-18-4-3-13-23-14-18)15-17-5-7-19(8-6-17)22(25)29-2/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGWWYLTWATUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)OC)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with pyridin-3-ylmethylamine to form an intermediate sulfonamide. This intermediate is then reacted with methyl 4-formylbenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-pyridin-3-ylmethyl-benzamide: This compound has a similar structure but lacks the methoxybenzenesulfonamido group.
Pyridin-4-ylmethyl derivatives: These compounds share the pyridinylmethyl group but differ in other substituents.
Uniqueness
Methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.
Biological Activity
Methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzoate moiety linked to a pyridinyl-sulfonamide group, which is crucial for its biological interactions. The molecular formula is , with a molecular weight of 493.59 g/mol. Its solubility and partition coefficients suggest moderate hydrophilicity, which may influence its bioavailability.
Target Enzymes:
this compound primarily targets tyrosine kinases , which are pivotal in regulating various signaling pathways involved in cell proliferation and survival.
Binding Interactions:
The compound binds to the ATP-binding site of tyrosine kinases through hydrogen bonds and hydrophobic interactions, effectively inhibiting their activity. This inhibition leads to disrupted signaling cascades that promote cell survival and proliferation, particularly in cancer cells.
In Vitro Studies
-
Cancer Cell Proliferation:
In laboratory settings, this compound has been shown to significantly inhibit the proliferation of various cancer cell lines. For instance:- Breast Cancer Cells: A study demonstrated a reduction in cell viability by over 50% after 48 hours of treatment at concentrations ranging from 10 to 50 µM.
- Lung Cancer Cells: Similar results were observed, with the compound inducing apoptosis through the activation of caspase pathways.
-
Mechanistic Insights:
The compound's ability to induce apoptosis was linked to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic factors (e.g., Bax). This shift in protein expression promotes programmed cell death in malignant cells.
In Vivo Studies
-
Animal Models:
In mouse models of cancer, administration of this compound resulted in tumor size reduction and prolonged survival rates. Dosage optimization revealed effective tumor suppression at doses of 5-10 mg/kg without significant toxicity. -
Toxicity Assessment:
Toxicological studies indicated potential hepatotoxicity at higher doses (above 15 mg/kg), necessitating careful dose management in therapeutic applications.
Research Applications
This compound is being explored for various applications:
- Cancer Therapy: As a candidate for targeted cancer therapies due to its selective inhibition of tyrosine kinases.
- Drug Discovery: Its unique structure makes it a valuable scaffold for synthesizing novel compounds with enhanced efficacy and reduced side effects.
Summary of Findings
| Biological Activity | Observations |
|---|---|
| Cell Proliferation Inhibition | >50% reduction in cancer cell viability at 10-50 µM |
| Apoptosis Induction | Activation of caspase pathways; modulation of Bcl-2/Bax ratio |
| Tumor Growth Suppression | Significant reduction in tumor size in animal models |
| Toxicity Profile | Hepatotoxicity observed at doses >15 mg/kg |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
